3-[(Tert-butylsulfanyl)methyl]aniline
Overview
Description
3-[(Tert-butylsulfanyl)methyl]aniline, also known as Benzenamine, 3-[(1,1-dimethylethyl)thio]methyl-, is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound features a tert-butylsulfanyl group attached to a methyl group, which is further connected to an aniline moiety. It is primarily used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butylsulfanyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, nitrating agents, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated aniline derivatives.
Substitution: Halogenated, nitrated aniline derivatives.
Scientific Research Applications
3-[(Tert-butylsulfanyl)methyl]aniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylsulfanyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved include inhibition of specific enzymes and alteration of signal transduction processes .
Comparison with Similar Compounds
3-[(Methylsulfanyl)methyl]aniline: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.
3-[(Ethylsulfanyl)methyl]aniline: Contains an ethylsulfanyl group.
3-[(Isopropylsulfanyl)methyl]aniline: Features an isopropylsulfanyl group.
Uniqueness: 3-[(Tert-butylsulfanyl)methyl]aniline is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .
Properties
IUPAC Name |
3-(tert-butylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMRUHIVCQBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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